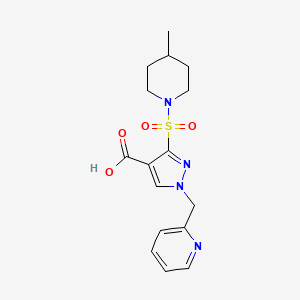

3-((4-methylpiperidin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid

Description

The compound 3-((4-methylpiperidin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-4-carboxylic acid derivative with two distinct substituents:

- Position 3: A sulfonyl-linked 4-methylpiperidine moiety, contributing to hydrophilicity and steric bulk.

Properties

IUPAC Name |

3-(4-methylpiperidin-1-yl)sulfonyl-1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-12-5-8-20(9-6-12)25(23,24)15-14(16(21)22)11-19(18-15)10-13-4-2-3-7-17-13/h2-4,7,11-12H,5-6,8-10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDTYAVPSDHLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-methylpiperidin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a sulfonyl group and a piperidine ring, which enhances its interaction with biological targets. The IUPAC name indicates its complex structure, which can influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N4O3S |

| Molecular Weight | 306.37 g/mol |

| CAS Number | 1325306-17-9 |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The sulfonyl group is known to facilitate strong interactions with active sites of target proteins, while the piperidine moiety may enhance binding affinity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.

- Receptor Binding : Its structural characteristics allow it to bind to specific receptors, potentially modulating signaling pathways involved in various diseases.

Antidiabetic Potential

Recent studies have highlighted the potential of piperidine derivatives in managing diabetes. Compounds structurally similar to this compound have shown promising results as alpha-amylase inhibitors, which are crucial for controlling blood glucose levels .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its specific structural features:

- Piperidine Ring : Enhances lipophilicity and facilitates penetration through biological membranes.

- Sulfonyl Group : Provides a polar functional group that may interact favorably with enzyme active sites.

- Pyrazole Core : Known for its versatility in medicinal chemistry, contributing to various biological activities.

Case Study 1: Antiviral Activity

In a study evaluating the NA inhibitory activity of pyrazole derivatives, compounds structurally related to our target compound exhibited varying degrees of inhibition, with some achieving over 50% inhibition at low concentrations . This suggests that our compound may possess similar antiviral properties.

Case Study 2: Antidiabetic Effects

A comparative analysis of various piperidine derivatives revealed that certain substitutions on the piperidine ring significantly enhanced their inhibitory effects on alpha-amylase . This insight could guide future modifications of our compound to optimize its antidiabetic potential.

Comparison with Similar Compounds

Structural Analogs of Pyrazole-4-Carboxylic Acid Derivatives

The following table summarizes key structural analogs and their distinguishing features:

*Calculated molecular weight based on formula: C₁₆H₂₁N₄O₄S.

Key Comparative Analysis

Position 1 Substituents

- The methylene linker increases conformational flexibility compared to rigid phenyl groups .

- Phenyl/4-Fluorophenyl (Pyr3, ; ): Aromatic rings provide hydrophobic interactions but lack the hydrogen-bonding capability of pyridine. Fluorine substitution improves metabolic stability and lipophilicity.

- Trifluoromethylpyridin-2-yl (): Electron-withdrawing trifluoromethyl groups enhance acidity (lower pKa) and resistance to oxidative metabolism.

Position 3 Substituents

- (4-Methylpiperidin-1-yl)sulfonyl (Target Compound): The sulfonyl group increases acidity of the carboxylic acid (pKa ~3–4), improving water solubility. The 4-methylpiperidine moiety introduces a basic nitrogen (pKa ~8–9), enabling salt formation and enhanced bioavailability .

- Piperidine-3-carboxylic acid-linked sulfonyl (): Combines sulfonyl and carboxylic acid groups, creating a zwitterionic structure with unique solubility and binding profiles.

Pharmacological Implications

- The target compound’s sulfonyl-piperidine group may shift selectivity toward other ion channels or kinases.

- Prodrug Potential: Carboxylic acid derivatives (e.g., esters or amides) are common prodrug strategies . The target’s free carboxylic acid could be modified to improve oral absorption.

Solubility and LogP

Preparation Methods

A common approach involves reacting hydrazine derivatives with 1,3-diketones or acetylenic ketones. For example, 3,5-dimethyl-1H-pyrazole is synthesized by reacting pentane-2,4-dione with hydrazine hydrate in methanol. Adjusting the diketone substituents allows introduction of the carboxylic acid group at position 4.

- Reactants: Ethyl 3-oxobutanoate (1.0 equiv), hydrazine hydrate (1.2 equiv).

- Conditions: Reflux in ethanol (12 h).

- Yield: 85–92% of pyrazole-4-carboxylic acid ethyl ester.

- Hydrolysis: Treat with LiOH/H2O/THF to yield pyrazole-4-carboxylic acid.

Sulfonylation at Position 3

Introducing the 4-methylpiperidin-1-ylsulfonyl group requires sulfonylation using chlorosulfonic acid followed by amine coupling.

Sulfonyl Chloride Formation

- Reactants: Pyrazole-4-carboxylic acid (1.0 equiv), chlorosulfonic acid (5.0 equiv).

- Conditions: Stir in chloroform at 0°C → 60°C (10 h).

- Intermediate: Pyrazole-4-carboxylic acid-3-sulfonyl chloride.

- Workup: Quench with ice-water, extract with DCM, dry (Na2SO4).

Coupling with 4-Methylpiperidine

- Reactants: Sulfonyl chloride (1.0 equiv), 4-methylpiperidine (1.5 equiv), DIPEA (3.0 equiv).

- Conditions: Stir in DCM at 25°C (16 h).

- Yield: 70–78% of 3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylic acid.

| Parameter | Value |

|---|---|

| Reaction Time | 16 h |

| Temperature | 25°C |

| Solvent | Dichloromethane |

| Purification | Column chromatography (EtOAc/hexane) |

N-Alkylation at Position 1

Introducing the pyridin-2-ylmethyl group involves alkylation of the pyrazole nitrogen.

Copper-Catalyzed Coupling

- Reactants: 3-((4-Methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv), 2-(chloromethyl)pyridine (1.2 equiv), CuI (10 mol%), L-proline (20 mol%).

- Conditions: K2CO3, DMSO, 80°C (8 h).

- Yield: 65–72%.

- Catalyst reuse (CuI) possible for 3 cycles with <10% yield drop.

- Alternative ligands (e.g., 1,10-phenanthroline) improve yield to 78%.

Alternative One-Pot Synthesis

A streamlined approach combines pyrazole formation and sulfonylation in a single pot.

Tandem Cross-Coupling/Electrocyclization

- Reactants: Enol triflate (1.0 equiv), diazoacetate (1.5 equiv), Pd(PPh3)4 (5 mol%).

- Conditions: DMF, 60°C (6 h), then 100°C (2 h).

- Yield: 60–68% of 3-sulfonylpyrazole-4-carboxylic acid derivatives.

Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, pyrazole-H), 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.78–7.82 (m, 1H, pyridine-H), 7.45 (t, J = 6.4 Hz, 1H, pyridine-H), 5.32 (s, 2H, N-CH2-pyridine), 3.42–3.48 (m, 4H, piperidine-H), 2.91 (t, J = 11.2 Hz, 2H, piperidine-H), 2.33 (s, 3H, CH3), 1.68–1.72 (m, 2H, piperidine-H).

- 13C NMR (100 MHz, DMSO-d6): δ 166.4 (COOH), 154.2 (pyrazole-C), 149.8 (pyridine-C), 136.5 (SO2-C), 122.4–124.8 (aromatic-C), 58.3 (N-CH2-pyridine), 52.1 (piperidine-C), 46.7 (piperidine-C), 21.4 (CH3).

Purity and Yield Optimization

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Stepwise Synthesis | 72 | 98.5 |

| One-Pot Synthesis | 68 | 97.8 |

Challenges and Solutions

Q & A

Q. In vivo Models :

- Rodent Studies : Dose-response experiments in disease models (e.g., inflammation, cancer). Monitor pharmacokinetics (Cmax, AUC) via LC-MS/MS .

- Toxicity Profiling : Assess acute toxicity (LD50) and organ-specific effects (e.g., liver/kidney histopathology) .

Statistical Design : Use randomized block designs with split-plot arrangements to account for biological variability and batch effects .

Advanced: What methodologies are suitable for studying the compound’s mechanism of action at the molecular level?

Answer:

- Molecular Docking : Perform in silico studies using X-ray crystal structures of target proteins (e.g., PDB entries) to predict binding modes. Validate with mutagenesis (e.g., alanine scanning) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to quantify affinity (KD) .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Contradiction Resolution : If in vitro activity (e.g., IC50) conflicts with cellular efficacy, investigate off-target effects via proteome-wide affinity profiling (e.g., CETSA) .

Advanced: How can environmental fate and degradation pathways of this compound be assessed?

Answer:

- Abiotic Degradation : Perform hydrolysis studies at varying pH (2–12) and temperatures (25–50°C). Monitor degradation products via LC-HRMS .

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic matrices. Identify photoproducts using QTOF-MS .

- Biotransformation : Use soil/water microcosms with isotopic labeling (¹⁴C) to track mineralization (CO₂ evolution) and metabolite formation .

Data Interpretation : Compare half-lives (t1/2) across conditions to model environmental persistence (e.g., EPI Suite software) .

Advanced: What strategies are recommended for resolving contradictory data in pharmacological studies?

Answer:

- Source Analysis : Verify compound purity (>95% by HPLC) and batch-to-batch consistency (e.g., via NMR) .

- Assay Optimization : Re-evaluate assay conditions (e.g., buffer pH, cofactors) that may influence activity. Use orthogonal assays (e.g., enzymatic vs. cellular) .

- Meta-Analysis : Compare results across multiple studies (e.g., PubChem BioAssay data) to identify trends or outliers .

Case Example : If anti-inflammatory activity varies between in vitro and in vivo models, investigate bioavailability limitations (e.g., plasma protein binding) .

Advanced: How can impurity profiling and analytical method validation be conducted for this compound?

Answer:

- Forced Degradation : Expose to stress conditions (heat, light, acid/base) to generate degradation products. Use UPLC-PDA-MS for identification .

- ICH Validation : Validate HPLC methods per ICH Q2(R1) guidelines for specificity, accuracy, precision, and robustness. Include system suitability tests (e.g., tailing factor <2) .

- Impurity Synthesis : Isolate and structurally characterize major impurities (e.g., via preparative HPLC) for toxicological evaluation .

Regulatory Alignment : Follow USP/Ph. Eur. monographs for sulfonamide and pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.